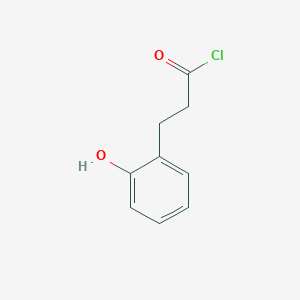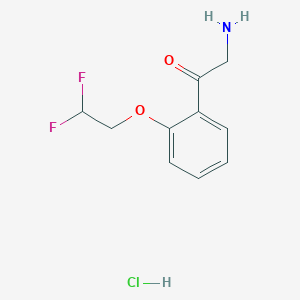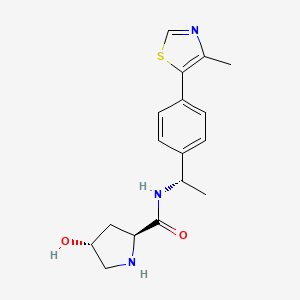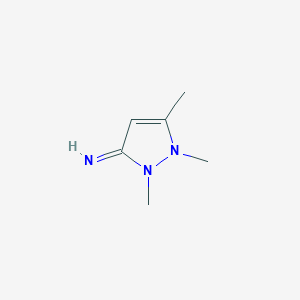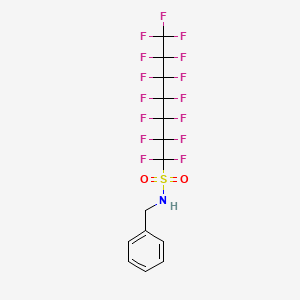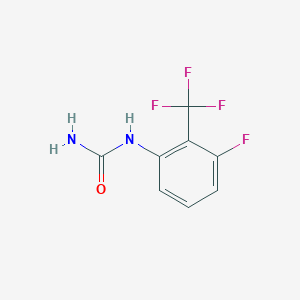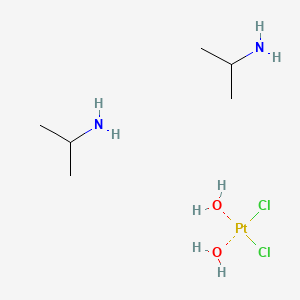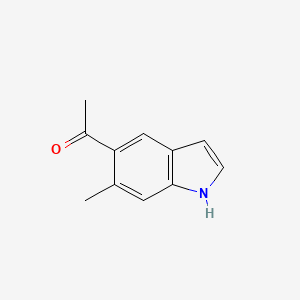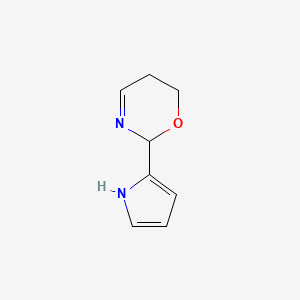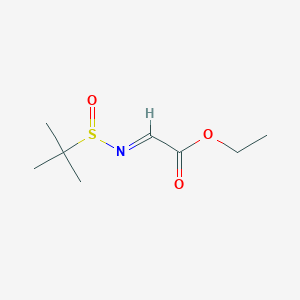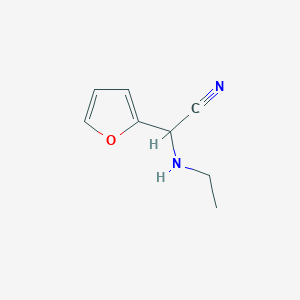
2-(Ethylamino)-2-(furan-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-(furan-2-yl)acetonitrile is an organic compound that features both an ethylamino group and a furan ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with ethylamine in the presence of a cyanide source. The reaction conditions may vary, but common methods include:
Stirring at room temperature: This method is often used for simple and straightforward synthesis.
Heating under reflux: This can increase the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For controlled synthesis and high purity.
Continuous flow reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-(furan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)-2-(furan-2-yl)acetonitrile
- 2-(Ethylamino)-2-(thiophen-2-yl)acetonitrile
Comparison
2-(Ethylamino)-2-(furan-2-yl)acetonitrile is unique due to the presence of both an ethylamino group and a furan ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(ethylamino)-2-(furan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7,10H,2H2,1H3 |
Clave InChI |
IUKRZTIFMSHVNV-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C#N)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
